4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene
Overview
Description
4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a methylthio group and a 2-chloro-1,1,2-trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene typically involves the following steps:
Preparation of 4-(Methylthio)benzaldehyde: This intermediate can be synthesized by reacting thioanisole with an appropriate oxidizing agent.
Formation of this compound: The 4-(Methylthio)benzaldehyde is then reacted with 2-chloro-1,1,2-trifluoroethanol under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Reduction: Modified functional groups depending on the reducing agent used.
Scientific Research Applications
4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Methylthio)benzaldehyde: Shares the methylthio group but lacks the trifluoroethoxy substitution.
2-Chloro-1,1,2-trifluoroethoxybenzene: Contains the trifluoroethoxy group but lacks the methylthio substitution.
Uniqueness: 4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene is unique due to the combination of both the methylthio and trifluoroethoxy groups on the benzene ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-methylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3OS/c1-15-7-4-2-6(3-5-7)14-9(12,13)8(10)11/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWISLLQJLQDKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(C(F)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188310 | |
Record name | Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-94-8 | |
Record name | Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001188310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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